Bis-methacrylate-PEG5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

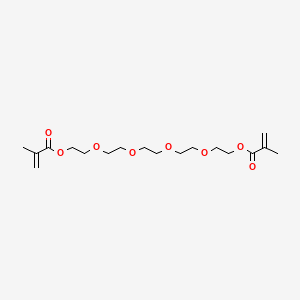

2D Structure

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O8/c1-15(2)17(19)25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-18(20)16(3)4/h1,3,5-14H2,2,4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKURBRFOOUSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOC(=O)C(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bis-methacrylate-PEG5: A Technical Guide for Researchers

An In-depth Whitepaper on the Chemical Structure, Properties, and Applications of a Versatile Crosslinking Agent

Bis-methacrylate-PEG5 is a bifunctional monomer increasingly utilized by researchers, scientists, and drug development professionals. Its unique structure, featuring two terminal methacrylate (B99206) groups connected by a flexible polyethylene (B3416737) glycol (PEG) linker of five repeating units, imparts valuable properties for the synthesis of advanced polymeric materials. This technical guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, and key applications, with a focus on hydrogel formation and its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

This compound is characterized by a central hydrophilic PEG chain, which provides flexibility and biocompatibility, flanked by two polymerizable methacrylate groups. These methacrylate moieties readily participate in free-radical polymerization, enabling the formation of crosslinked polymer networks.

Chemical Formula: C₁₈H₃₀O₈[1]

Molecular Weight: 374.43 g/mol [1]

CAS Number: 13497-24-0[1]

SMILES Code: C=C(C)C(=O)OCCOCCOCCOCCOCCOC(=O)C(C)=C

Physicochemical Properties

| Property | Approximate Value | Source |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | ~1.06 - 1.11 g/mL at 25 °C | [2][3] |

| Viscosity | ~13.0 mPa·s at 25 °C | [2] |

| Refractive Index | ~1.4579 - 1.467 at 20 °C | [2][3] |

| Boiling Point | >200 °C at 2 mmHg | [3][4][5] |

| Solubility | Soluble in water and many organic solvents | [3][4][5] |

Synthesis and Polymerization

Synthesis

The synthesis of this compound, like other PEG dimethacrylates, typically involves the esterification of polyethylene glycol with methacrylic acid or its derivatives, such as methacryloyl chloride or methacrylic anhydride. The reaction is usually carried out in the presence of an acid catalyst and under conditions that favor the removal of water to drive the reaction to completion.

Polymerization

This compound is a key component in the formation of hydrogels through photopolymerization. This process involves a free-radical chain-growth mechanism initiated by a photoinitiator upon exposure to ultraviolet (UV) or visible light. The bifunctional nature of the molecule allows it to act as a crosslinker, forming a three-dimensional polymer network that can entrap large amounts of water, forming a hydrogel. The degree of crosslinking, and thus the mechanical properties of the resulting hydrogel, can be controlled by varying the concentration of this compound and the polymerization conditions.

Key Applications

Hydrogels for Drug Delivery and Tissue Engineering

The ability of this compound to form biocompatible hydrogels makes it a valuable material for biomedical applications. These hydrogels can be used as scaffolds to support cell growth in tissue engineering or as matrices for the controlled release of therapeutic agents in drug delivery systems. The PEG linker enhances the hydrophilicity and biocompatibility of the hydrogel, while the methacrylate groups provide the means for creating a stable, crosslinked structure.

PROTAC Linker

This compound is also employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. The flexible PEG linker in this compound helps to span the distance between the target protein and the E3 ligase, facilitating the formation of the ternary complex necessary for protein degradation.

Biocompatibility and Cytotoxicity

Methacrylate-based polymers are widely used in biomedical applications, particularly in dentistry. However, concerns exist regarding the potential cytotoxicity from the leaching of unpolymerized monomers. Studies on related methacrylate compounds, such as Bis-GMA, have shown that the degree of conversion during polymerization is crucial for biocompatibility. Higher conversion rates lead to lower levels of leachable monomers and reduced cytotoxicity. Therefore, optimizing the polymerization process of this compound is essential to ensure the biocompatibility of the final material for its intended application.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental setup and application.

Hydrogel Synthesis by Photopolymerization

-

Preparation of Pre-polymer Solution: Dissolve this compound in a suitable solvent (e.g., phosphate-buffered saline for biomedical applications) to the desired concentration.

-

Addition of Photoinitiator: Add a photoinitiator (e.g., Irgacure 2959) to the pre-polymer solution at a concentration typically ranging from 0.05 to 1% (w/v). Ensure complete dissolution.

-

Molding: Pipette the pre-polymer solution into a mold of the desired shape and dimensions.

-

UV Curing: Expose the solution to UV light of an appropriate wavelength and intensity for a predetermined time to induce polymerization and crosslinking. The curing time will depend on the concentration of the monomer and photoinitiator, as well as the intensity of the UV source.

-

Post-Curing Wash: After polymerization, wash the resulting hydrogel extensively with a suitable solvent (e.g., deionized water or PBS) to remove any unreacted monomer and photoinitiator.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Preparation of Extracts: Prepare extracts of the polymerized this compound hydrogel by incubating the material in a cell culture medium for a specified period (e.g., 24 hours).

-

Cell Treatment: Remove the old medium from the cells and replace it with the prepared extracts. Include positive (e.g., latex) and negative (e.g., polystyrene beads) controls.

-

Incubation: Incubate the cells with the extracts for 24 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Logical Relationships and Key Features

The properties and applications of this compound are interconnected, stemming from its fundamental chemical structure.

References

- 1. polysciences.com [polysciences.com]

- 2. longchangchemical.com [longchangchemical.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Poly(ethylene glycol) dimethacrylate | 25852-47-5 [chemicalbook.com]

- 5. 25852-47-5 CAS MSDS (Poly(ethylene glycol) dimethacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Synthesis of Bis-methacrylate-PEG5 for Biomedical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biomedical applications of Bis-methacrylate-PEG5, a short-chain polyethylene (B3416737) glycol dimethacrylate (PEGDMA) crosslinker. This document details the experimental protocols, quantitative data, and underlying principles for its use in developing advanced biomaterials.

Introduction

Polyethylene glycol (PEG)-based hydrogels are cornerstones in biomedical research and applications due to their biocompatibility, hydrophilicity, and tunable physical properties.[1][2] this compound, also known as pentaethylene glycol dimethacrylate, is a bifunctional monomer featuring a central chain of five ethylene (B1197577) glycol units end-capped with methacrylate (B99206) groups. This structure allows for the formation of crosslinked hydrogel networks through polymerization, making it a valuable component in tissue engineering, drug delivery systems, and dental materials.[3][] The short PEG chain length imparts distinct properties to the resulting hydrogels, notably higher stiffness and lower swelling ratios compared to those formed from higher molecular weight PEG dimethacrylates.[5]

Synthesis of this compound

The synthesis of this compound typically involves the esterification of pentaethylene glycol with methacrylic acid or its derivatives, such as methacrylic anhydride (B1165640) or methacryloyl chloride.[6][7] A common and effective method utilizes methacrylic anhydride in the presence of a base catalyst.[6] Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating.[8][9]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C18H30O8 | (Derived) |

| Molecular Weight | 374.43 g/mol | (Calculated) |

| Appearance | Colorless to slightly yellow viscous liquid | [10] |

| Boiling Point | >200 °C / 2 mmHg | |

| Density | ~1.041 g/cm³ | [] |

| Refractive Index | ~1.460 (at 20 °C) | [] |

Experimental Protocols

Synthesis of this compound via Esterification

This protocol is a generalized procedure based on common laboratory practices for the synthesis of PEG dimethacrylates.[6][7]

Materials:

-

Pentaethylene glycol

-

Methacrylic anhydride

-

Triethylamine (TEA) or other suitable base catalyst

-

Dichloromethane (DCM), anhydrous

-

Hydroquinone (B1673460) (inhibitor)

-

Sodium bicarbonate solution (5% w/v)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Alumina (B75360) (for filtration)

-

Diethyl ether (for precipitation)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol in anhydrous dichloromethane.

-

Add a catalytic amount of triethylamine.

-

To this solution, add methacrylic anhydride (typically a 2.2 molar equivalent to the hydroxyl groups of the PEG) dropwise while stirring in an ice bath to control the exothermic reaction.

-

Add a small amount of hydroquinone to inhibit premature polymerization.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR.

-

Upon completion, wash the reaction mixture sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

For further purification, the crude product can be passed through a short column of alumina and/or precipitated from a concentrated DCM solution into cold diethyl ether.

-

Dry the final product under vacuum to remove any residual solvent.

Hydrogel Fabrication by Photopolymerization

Materials:

-

This compound

-

Photoinitiator (e.g., Irgacure 2959, LAP)

-

Phosphate-buffered saline (PBS) or cell culture medium

-

UV light source (365 nm)

Procedure:

-

Prepare a precursor solution by dissolving this compound in PBS or cell culture medium to the desired concentration (e.g., 10-30% w/v).

-

Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.05-0.5% w/v) and ensure it is fully dissolved.

-

Pipette the precursor solution into a mold of the desired shape and size.

-

Expose the solution to UV light for a sufficient duration to ensure complete crosslinking. The exposure time will depend on the photoinitiator concentration, light intensity, and sample thickness.

-

After polymerization, the resulting hydrogel can be swelled in PBS or culture medium to reach equilibrium.

Characterization of this compound and its Hydrogels

Chemical Structure Verification

-

¹H NMR (Proton Nuclear Magnetic Resonance): Used to confirm the addition of methacrylate groups to the PEG backbone. Key signals to observe include the vinyl protons of the methacrylate group (around 5.5-6.1 ppm) and the methylene (B1212753) protons adjacent to the ester linkage (around 4.3 ppm).[6]

-

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): Provides information on the molecular weight and molecular weight distribution of the synthesized this compound, confirming the purity of the product.[6]

Hydrogel Properties

The mechanical and swelling properties of hydrogels are critical for their performance in biomedical applications and are highly dependent on the precursor molecular weight and concentration.

| Property | Typical Range for Low MW PEGDA Hydrogels | Factors Influencing the Property | Reference |

| Compressive Modulus | 0.4 - 1.7 MPa (for 20-40 wt% total polymer) | Increases with increasing polymer concentration and decreasing PEG molecular weight. | [5] |

| Swelling Ratio | Decreases with increasing polymer concentration and decreasing PEG molecular weight. | The degree of crosslinking and hydrophilicity of the polymer network. | [11] |

| Mesh Size | Smaller for lower molecular weight precursors. | Influences nutrient and oxygen transport, as well as cell migration and proliferation within the hydrogel. | [12] |

Biomedical Applications

The unique properties of hydrogels derived from this compound make them suitable for a variety of biomedical applications.

-

Tissue Engineering: The tunable mechanical properties allow for the creation of scaffolds that can mimic the stiffness of various tissues, influencing cell behavior such as adhesion, proliferation, and differentiation.[2][12] The covalent crosslinking provides a stable three-dimensional environment for encapsulated cells.

-

Drug Delivery: These hydrogels can serve as matrices for the controlled release of therapeutic agents.[1] The mesh size of the hydrogel network governs the diffusion rate of the encapsulated molecules.

-

Dental Materials: Due to their rapid polymerization and mechanical strength, short-chain dimethacrylates are used in dental composites and adhesives.[]

-

3D Printing and Bioprinting: The photopolymerizable nature of this compound makes it an ideal component of bio-inks for the fabrication of complex, cell-laden constructs.[13]

Signaling Pathways and Cellular Interactions

While the term "bioinert" is often used to describe PEG, the physical properties of the hydrogel matrix, such as stiffness and degradability, can significantly influence cell behavior through mechanotransduction. Stiffer hydrogels, typical of those formed from low molecular weight PEGDA, have been shown to influence intracellular signaling pathways that regulate cell spreading, proliferation, and differentiation.[14] For instance, the stiffness of the extracellular matrix can impact pathways involving focal adhesions and the cytoskeleton, ultimately affecting gene expression.

Visualizations

Synthesis of this compound

Hydrogel Formation and Application

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. The Versatility of PEG Hydrogel in Biomedical Applications | MolecularCloud [molecularcloud.org]

- 3. nbinno.com [nbinno.com]

- 5. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ikm.org.my [ikm.org.my]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry [mdpi.com]

- 12. Influence of Physical Properties of Biomaterials on Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanical Behavior of 3D Printed Poly(ethylene glycol) Diacrylate Hydrogels in Hydrated Conditions Investigated Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functionalized Collagen/Poly(ethylene glycol) Diacrylate Interpenetrating Network Hydrogel Enhances Beta Pancreatic Cell Sustenance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Bis-methacrylate-PEG5 Molecular Weight and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and purity analysis of Bis-methacrylate-PEG5, a polyethylene (B3416737) glycol (PEG)-based linker molecule. The information presented is intended to support researchers and professionals in the fields of drug development, polymer chemistry, and materials science in establishing robust quality control protocols.

Core Compound Specifications

This compound is a bifunctional monomer utilized in the synthesis of polymers and hydrogels. Accurate determination of its molecular weight and purity is critical for ensuring the reproducibility and performance of the final materials.

| Parameter | Value | Source |

| Molecular Weight | 374.43 g/mol | [1][2] |

| Molecular Formula | C18H30O8 | [2] |

Purity Analysis: Methodologies and Protocols

The purity of this compound is typically assessed to identify and quantify unreacted starting materials, byproducts of synthesis, and any degradation products. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture, making it well-suited for purity analysis of PEGylated compounds.[] For molecules like this compound that lack a strong UV chromophore, detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS) are more effective than traditional UV detectors.[4][5]

Experimental Protocol: HPLC-CAD for Purity Analysis

This protocol outlines a general method for the purity analysis of this compound. Optimization of specific parameters may be required based on the available instrumentation and the specific impurities being targeted.

-

Instrumentation:

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

This compound standard of known purity

-

Sample of this compound for analysis

-

-

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water and acetonitrile. A typical starting point is an isocratic elution with a mixture such as 60:40 (v/v) ACN:Water.[6][7] The gradient can be optimized to improve the separation of impurities.

-

Standard Preparation: Prepare a stock solution of the this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: Reversed-Phase C18

-

Flow Rate: 1.0 mL/min[6]

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

CAD Nebulizer Temperature: 35 °C

-

CAD Evaporation Temperature: 35 °C

-

-

Analysis: Inject the standards and the sample onto the HPLC system.

-

Data Processing: Integrate the peak areas of the main component and any impurities. Use the calibration curve generated from the standards to quantify the amount of this compound and any detected impurities. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for the structural confirmation and purity assessment of this compound.[1][8] It allows for the identification of characteristic protons in the molecule and can reveal the presence of residual starting materials or byproducts from the synthesis.

Experimental Protocol: ¹H NMR for Purity and Structural Confirmation

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

-

Reagents:

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

This compound sample

-

-

Procedure:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Chemical Shifts: Identify the characteristic peaks for this compound. The methacrylate (B99206) vinyl protons will appear around 5.5-6.1 ppm, the PEG methylene (B1212753) protons will be in the range of 3.6-3.7 ppm, and the methyl protons of the methacrylate group will be around 1.9 ppm.

-

Integration: Integrate the peak areas corresponding to the different proton environments. The ratio of these integrals should be consistent with the molecular structure.

-

Impurity Detection: Look for any unexpected peaks in the spectrum. These may correspond to unreacted starting materials (e.g., PEG-diol, methacrylic anhydride) or synthesis byproducts. The relative integration of these impurity peaks compared to the main compound's peaks can provide a semi-quantitative measure of purity.

-

-

Experimental and Quality Control Workflow

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound, ensuring the final product meets the required specifications for research and development applications.

References

- 1. Synthesis and characterization of PEG dimethacrylates and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of PEG Dimethacrylates and their Hydrogels | NIST [nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Bis-methacrylate-PEG Hydrogel Formation

Executive Summary: Poly(ethylene glycol) (PEG)-based hydrogels are paramount in biomedical research and drug development, prized for their biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix.[1][2] Specifically, Bis-methacrylate-PEG, commonly known as poly(ethylene glycol) dimethacrylate (PEGDMA), is a versatile macromer used to form robust hydrogel networks.[1][3] The formation of these hydrogels occurs via free-radical polymerization, a rapid and controllable process that can be initiated by light, heat, or redox chemical reactions.[4][5] This guide provides a detailed examination of the polymerization mechanism, discusses the factors influencing the final properties of the hydrogel network, outlines key experimental protocols, and explores the material's application in drug delivery.

The Core Mechanism: Free-Radical Polymerization

The conversion of a liquid PEGDMA macromer solution into a solid, cross-linked hydrogel network is achieved through free-radical polymerization. This chain reaction mechanism can be broken down into three fundamental stages: initiation, propagation, and termination (crosslinking).

Initiation: The Generation of Free Radicals

The process begins with the generation of highly reactive free radicals from an initiator molecule. The method of initiation is a critical choice that dictates the reaction conditions.

-

Photopolymerization: This is the most common method for PEGDMA hydrogels due to its rapid cure times and precise spatiotemporal control.[5] A photoinitiator (PI) is added to the macromer solution. When exposed to light of a specific wavelength (typically UV light), the PI absorbs the energy and cleaves into two free radicals.[1][6] Common photoinitiators include Irgacure and Darocur series (e.g., Irgacure 2959, Irgacure 184, Darocur 1173).[1][3][7]

-

Redox Initiation: This system uses a pair of molecules, an oxidizing agent and a reducing agent, to generate radicals at ambient temperatures. A frequently used system is ammonium (B1175870) persulfate (APS) as the initiator and tetramethylethylenediamine (TEMED) as the catalyst or accelerator.[4][8] TEMED accelerates the formation of sulfate (B86663) free radicals from APS, which then initiate polymerization.[8]

-

Thermal Initiation: Thermal initiators, such as VA044, decompose upon heating to produce free radicals.[4] This method is less common for biomedical applications involving cells due to the required temperature increase.

-

Controlled Radical Polymerization: Advanced techniques like Atom Transfer Radical Polymerization (ATRP) can provide greater control over the polymer network structure, though they involve more complex reaction setups.[9][10]

Propagation and Crosslinking

Once free radicals are present, the polymerization cascade begins:

-

An initiator radical attacks the carbon-carbon double bond (C=C) of a methacrylate (B99206) group at one end of a PEGDMA molecule. This breaks the double bond and forms a new, single covalent bond, transferring the radical to the terminal carbon of the monomer.

-

This new monomer radical is now free to attack the methacrylate group of another PEGDMA molecule.

-

This process repeats, rapidly extending the polymer chain in a stage known as propagation.[1]

Because PEGDMA is a bifunctional macromer with a methacrylate group at each end, the propagating chains can react with other chains. This crosslinking reaction forms a chemically bonded, three-dimensional polymer network.[3] The hydrophilic PEG chains attract and hold large amounts of water, resulting in the characteristic swollen hydrogel structure.

Quantitative Data on Hydrogel Formation and Properties

The final properties of the hydrogel are highly tunable and depend directly on the formulation and polymerization conditions. Key quantitative parameters are summarized below.

| Parameter | Influencing Factors | Typical Values / Observations | Citations |

| Gelation / Curing Time | Initiator Type & Concentration, Light Intensity, Macromer Concentration | - Photopolymerization is rapid, often complete in 5-10 minutes. - Optimal UV crosslinking time observed between 6-10 minutes. - Redox initiation can be tuned from minutes to hours. | [1][4][7] |

| Mechanical Properties (Modulus) | PEG MW, Macromer Concentration, Crosslink Density | - Compressive modulus can be tuned (e.g., by adding GelMA). - Higher macromer concentration increases stiffness. - Storage modulus (G') can range from a few kPa to over 100 kPa. | [11][12][13] |

| Swelling Ratio | PEG MW, Crosslink Density | - Higher PEG molecular weight leads to higher swelling ratios (e.g., 300% increase with higher MW polymers). - Increasing crosslinker concentration decreases the swelling ratio. | [13][14][15] |

| Minimum Initiator Conc. | Photoinitiator Type | - For PEG-DA: Irgacure (0.025%), Erythrosin B (0.1%), Eosin Y (0.5%). - Below a minimum concentration, no hydrogel forms. | [6] |

| Pore Size / Mesh Size | PEG MW, Macromer Concentration | - Inversely related to macromer concentration. - Directly related to the molecular weight of the PEG chains between crosslinks. | [1][16] |

Experimental Protocols

General Synthesis via Photopolymerization

A standard protocol for fabricating a PEGDMA hydrogel involves preparing a pre-polymer solution and exposing it to UV light.[1][17]

-

Preparation of Pre-polymer Solution:

-

PEGDMA macromer is dissolved in a suitable solvent, typically a phosphate-buffered saline (PBS) solution or deionized water, to the desired weight/volume percentage (e.g., 10% w/v).[1]

-

The photoinitiator (e.g., Irgacure 2959) is added to the solution at a low concentration (e.g., 0.5% w/v).[17]

-

The solution is mixed thoroughly, often by vortexing, until all components are fully dissolved. If working with cells, all steps must be performed under sterile conditions.[12]

-

-

Polymerization:

-

The pre-polymer solution is pipetted into a mold of the desired shape (e.g., between two glass plates with a spacer).

-

The solution is exposed to UV radiation (e.g., 365 nm) for a specified duration (e.g., 5-10 minutes).[1] The light intensity and exposure time are critical parameters that control the crosslinking density.

-

-

Post-Polymerization:

-

After curing, the hydrogel is removed from the mold and washed extensively with distilled water or PBS to remove any unreacted macromer or initiator.[1]

-

The hydrogel is then stored in a hydrated state for further characterization or use.

-

Key Characterization Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the polymerization reaction. The disappearance of the characteristic peak for the methacrylate C=C bond (around 1630-1640 cm⁻¹) indicates successful crosslinking.[3][7]

-

Rheology: Dynamic mechanical analysis is performed to measure the viscoelastic properties, including the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response.[2][8]

-

Swelling Studies: The equilibrium swelling ratio is determined by immersing the hydrogel in a buffer until its weight becomes constant. The ratio is calculated from the weights of the swollen and dried hydrogel, providing insight into the network's crosslink density.[15]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and porous internal structure of the freeze-dried hydrogel.[3][15]

Applications in Drug Development

The porous, hydrophilic, and biocompatible nature of PEGDMA hydrogels makes them excellent candidates for drug delivery systems.[18][19] They can be engineered to release entrapped therapeutic agents in a controlled manner.[14] The release kinetics can be modulated by adjusting the hydrogel's properties, such as crosslink density and degradability.[20] For instance, a more tightly cross-linked network will result in a slower diffusion-controlled release of an encapsulated drug.[14] These hydrogels are particularly useful for the localized delivery of both hydrophilic and, with formulation adjustments, hydrophobic drugs.[14][18]

Conclusion

The formation of Bis-methacrylate-PEG hydrogels is governed by a well-understood free-radical polymerization mechanism that can be reliably initiated through various methods, most notably photopolymerization. This process allows for the creation of 3D polymer networks whose mechanical, swelling, and degradation properties are highly tunable. By carefully selecting the PEG molecular weight, macromer concentration, and initiation system, researchers and drug development professionals can design bespoke hydrogels tailored for a wide array of biomedical applications, from tissue engineering scaffolds to sophisticated drug delivery vehicles.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. UV-VIS Curable PEG Hydrogels for Biomedical Applications with Multifunctionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Water soluble hyperbranched polymers from controlled radical homopolymerization of PEG diacrylate - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01253H [pubs.rsc.org]

- 11. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UV-Cured Antibacterial Hydrogels Based on PEG and Monodisperse Heterofunctional Bis-MPA Dendrimers [mdpi.com]

- 14. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of Poly(ethylene glycol) Dimethacrylate Hydrogels | NIST [nist.gov]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photopolymerization Kinetics of Bis-methacrylate-PEG5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photopolymerization kinetics of Bis-methacrylate-poly(ethylene glycol)5 (Bis-methacrylate-PEG5), a monomer increasingly utilized in the development of biomaterials, hydrogels, and drug delivery systems. This document details the experimental methodologies used to characterize the polymerization process, presents quantitative kinetic data, and illustrates the underlying chemical mechanisms.

Introduction to Photopolymerization of this compound

Photopolymerization is a light-induced chain reaction that converts a liquid monomer into a solid polymer network. In the context of this compound, this process is critical for creating crosslinked materials with tailored properties for biomedical applications. The kinetics of this polymerization—how fast the reaction proceeds and to what extent—are influenced by the monomer structure, photoinitiator type and concentration, light intensity, and temperature. Understanding these kinetics is paramount for controlling the final properties of the polymer, such as its mechanical strength, degradation rate, and drug release profile.

This compound is a difunctional monomer featuring two methacrylate (B99206) groups separated by a short polyethylene (B3416737) glycol (PEG) linker containing five ethylene (B1197577) glycol units. The methacrylate groups provide the sites for free-radical polymerization, leading to a crosslinked network. The PEG linker imparts hydrophilicity and flexibility to the resulting polymer. The short length of the PEG5 linker is expected to result in a relatively high crosslink density, leading to materials with higher mechanical stiffness compared to those with longer PEG chains.

Key Experimental Protocols for Kinetic Analysis

The study of photopolymerization kinetics relies on techniques that can monitor the conversion of monomer to polymer in real-time. The most common and powerful methods include Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), Photo-Differential Scanning Calorimetry (Photo-DSC), and Photo-Rheometry.

Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is a widely used technique for directly monitoring the disappearance of the methacrylate C=C double bonds during polymerization.[1] The degree of conversion can be calculated by tracking the decrease in the absorbance of the characteristic C=C peak.[2][3]

Experimental Protocol:

-

Sample Preparation: A thin film of the this compound resin, containing a specific concentration of a photoinitiator (e.g., 0.5 wt% diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO), is placed between two transparent substrates (e.g., KBr or NaCl plates) or directly onto an Attenuated Total Reflectance (ATR) crystal.[2][4] The sample thickness is typically controlled to be around 20-50 µm.

-

Instrument Setup: The sample is placed in the light path of an FTIR spectrometer. A UV/Vis light source is positioned to irradiate the sample simultaneously with the IR measurement.[5] For ATR-FTIR, the UV light can be directed onto the sample from above or, in more advanced setups, through the ATR crystal itself for more uniform irradiation.[4]

-

Data Acquisition: A background spectrum of the uncured sample is recorded. The UV light source is then turned on to initiate polymerization. FTIR spectra are continuously acquired at a high time resolution (e.g., several scans per second) throughout the irradiation period and potentially after the light is turned off to monitor any dark cure.[2]

-

Data Analysis: The decrease in the area or height of a characteristic methacrylate peak (e.g., the C=C stretching vibration around 1638 cm⁻¹ or the C-H wagging of the =CH₂ group around 810 cm⁻¹) is monitored over time.[3][6] An internal reference peak that does not change during polymerization (e.g., a C=O stretching vibration around 1720 cm⁻¹) is often used to normalize the data and account for any changes in sample thickness. The degree of conversion (DC) at time t is calculated using the following equation:

DC(%) = (1 - (Peak Area_t / Peak Area_0)) * 100

where Peak Area_t is the area of the methacrylate peak at time t and Peak Area_0 is the initial peak area.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction.[7] The rate of polymerization is directly proportional to the rate of heat evolution.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound resin with photoinitiator (typically 5-10 mg) is weighed into a transparent DSC pan (e.g., quartz or aluminum with a transparent lid).[8]

-

Instrument Setup: The sample pan and a reference pan are placed in the DSC cell. The cell is equipped with a UV/Vis light source that can irradiate the sample. The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.[7]

-

Data Acquisition: The sample is brought to a constant temperature (isothermal mode). The UV light is then turned on, and the heat flow from the sample is recorded as a function of time. The irradiation is continued until the heat flow returns to the baseline, indicating the end of the reaction.[7][9]

-

Data Analysis: The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak. The degree of conversion (α) at any time t can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization:

α(t) = ΔH_t / ΔH_total

The rate of polymerization (R_p) is proportional to the heat flow (dH/dt):

R_p = (dH/dt) / ΔH_poly

where ΔH_poly is the theoretical enthalpy of polymerization for the methacrylate group (typically around 55-60 kJ/mol).

Photo-Rheometry

Photo-rheometry measures the change in the viscoelastic properties (e.g., storage modulus G' and loss modulus G'') of the resin during photopolymerization.[10] This technique is particularly useful for determining the gel point, which is the point at which the liquid resin transforms into a solid-like gel.

Experimental Protocol:

-

Sample Preparation: The this compound resin with photoinitiator is placed between the parallel plates of a rheometer. One of the plates is typically made of a UV-transparent material (e.g., quartz or disposable acrylic).[6][10] The gap between the plates is set to a specific thickness (e.g., 50-150 µm).[6]

-

Instrument Setup: A UV/Vis light source is positioned to irradiate the sample through the transparent plate. The rheometer is set to an oscillatory mode with a small strain and a constant frequency to probe the viscoelastic properties without disturbing the polymerization process.[6][11]

-

Data Acquisition: The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored as a function of time. After an initial period to establish a baseline, the UV light is turned on to initiate polymerization. The measurement continues until the viscoelastic properties plateau.[10]

-

Data Analysis: The gel point is typically identified as the time at which the storage modulus (G') becomes equal to the loss modulus (G'').[11] The rate of cure can be inferred from the rate of increase of the storage modulus. The final storage modulus provides information about the stiffness of the cured polymer network.

Quantitative Kinetic Data

Table 1: Photopolymerization Kinetics of Ethoxylated Bisphenol A Dimethacrylate (Bis-EMA) Blends Monitored by FTIR [12]

| Bis-GMA/Bis-EMA Ratio (wt/wt) | Final Degree of Conversion (%) (using 1608 cm⁻¹ internal standard) |

| 100/0 | 32.75 (± 1.2) |

| 75/25 | 46.50 (± 2.1) |

| 50/50 | 60.25 (± 1.8) |

| 25/75 | 74.00 (± 2.5) |

| 0/100 | 78.50 (± 1.5) |

Note: The study cited used various internal standards, and the values presented here are for one of the common standards for comparison. The increasing conversion with higher Bis-EMA content is attributed to its lower viscosity compared to Bis-GMA, which enhances monomer mobility.

Table 2: Curing Kinetics of an Acrylate (B77674) Resin Monitored by Photo-DSC [7]

| UV Light Intensity (mW/cm²) | Time to Peak Maximum (s) | Final Degree of Curing (%) |

| 5 | ~10 | ~55 |

| 10 | ~7.5 | ~65 |

| 20 | ~6 | ~70 |

| 30 | ~5 | ~72 |

| 40 | ~4.5 | ~75 |

Note: This data for a generic acrylate resin demonstrates the typical trend of increasing reaction rate and final conversion with higher light intensity.

Table 3: Photo-rheometry Data for a UV Curable Resin [6]

| Exposure Time (s) | Average Degree of Conversion (%) |

| 60 | 95 |

| 2 | 75 |

| 0.1 | 30 |

Note: This data illustrates the correlation between UV exposure time and the final degree of conversion as determined by FTIR, complementing the rheological measurements.

Signaling Pathways and Logical Relationships

The photopolymerization of this compound proceeds via a free-radical chain-growth mechanism, which can be divided into three main stages: initiation, propagation, and termination.

Photoinitiation Pathway

The process begins with the absorption of photons by a photoinitiator molecule, which then generates reactive free radicals.

Caption: Photoinitiation process generating free radicals.

Polymerization Workflow

The generated free radicals then initiate the polymerization of the this compound monomer, leading to the formation of a crosslinked polymer network.

References

- 1. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. uvebtech.com [uvebtech.com]

- 7. mdpi.com [mdpi.com]

- 8. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 9. tainstruments.com [tainstruments.com]

- 10. tainstruments.com [tainstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. lume.ufrgs.br [lume.ufrgs.br]

Biocompatibility and Cytotoxicity Assessment of Bis-methacrylate-PEG5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-methacrylate-poly(ethylene glycol)5 (Bis-methacrylate-PEG5) is a versatile polymer increasingly utilized in biomedical applications such as drug delivery, tissue engineering, and as a component of PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3] Its structure, combining the crosslinking capabilities of methacrylate (B99206) groups with the biocompatible and hydrophilic nature of polyethylene (B3416737) glycol (PEG), offers unique properties for the fabrication of hydrogels and other biomaterials. This technical guide provides an in-depth overview of the expected biocompatibility and cytotoxicity profile of this compound, based on the known biological effects of its constituent parts. It details relevant experimental protocols for assessment and visualizes key cellular signaling pathways involved in the material-cell interaction. While direct and extensive biocompatibility data for this compound is not widely published, this guide synthesizes information from studies on structurally similar PEGylated dimethacrylates and methacrylate-based polymers to provide a robust predictive assessment.

Introduction to this compound

This compound is a macromonomer featuring a central PEG core of five repeating ethylene (B1197577) glycol units, flanked by two methacrylate groups. This bifunctional nature allows it to act as a crosslinker in polymerization reactions, forming hydrogels with tunable properties. The PEG component is well-established for its ability to reduce protein adsorption and minimize non-specific cell interactions, a phenomenon often referred to as the "stealth" property. The methacrylate groups provide the necessary functionality for creating covalently crosslinked networks, offering mechanical stability to the resulting biomaterial.

Biocompatibility Profile

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. For this compound, the biocompatibility is largely influenced by the PEG component. PEGylation is a widely used strategy to enhance the biocompatibility of materials and reduce their immunogenicity. However, the complete inertness of PEG-based hydrogels has been a subject of discussion, with some studies indicating that PEG-diacrylate hydrogels can elicit a foreign body response, characterized by the encapsulation of the implant by fibrous tissue.[4][5]

Macrophage Response: Macrophages are key players in the foreign body response to implanted materials. Studies on PEG-diacrylate hydrogels have shown that these materials can activate macrophages, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[4] This response can be modulated by factors such as the hydrogel's stiffness and the incorporation of cell adhesion ligands like RGD.[5] It is anticipated that hydrogels formed from this compound would exhibit a similar macrophage response, which can be tailored by controlling the crosslinking density and surface functionalization.

Cytotoxicity Assessment

The cytotoxicity of this compound is primarily associated with the methacrylate components and any unreacted monomers or degradation products that may leach from the polymer network.

Methacrylate Monomer Cytotoxicity: Methacrylate monomers, particularly in their unpolymerized form, have been shown to exhibit cytotoxic effects. Studies on various methacrylate derivatives have demonstrated that they can induce cell death through apoptosis and necrosis.[6][7] The primary mechanism of methacrylate-induced cytotoxicity is the generation of reactive oxygen species (ROS), which leads to oxidative stress, DNA damage, and activation of apoptotic signaling pathways.[6]

Leachables and Degradation Products: The cytotoxicity of a crosslinked this compound hydrogel will largely depend on the concentration of leachable, unreacted monomers. Incomplete polymerization can result in the release of this compound monomers into the surrounding biological environment. Furthermore, the ester linkages in the methacrylate groups are susceptible to hydrolysis, which can lead to the slow degradation of the hydrogel and the release of methacrylic acid and the PEG core. While the PEG component is generally considered non-toxic, methacrylic acid can contribute to local pH changes and cellular stress.

The following table summarizes hypothetical quantitative data for cytotoxicity assays based on findings for similar PEGylated dimethacrylate materials. Note: This data is illustrative and not based on direct experimental results for this compound.

| Cell Line | Assay | Concentration (µg/mL) | Cell Viability (%) | Reference |

| L929 Fibroblasts | MTT | 100 | 95 ± 5 | Inferred from[8] |

| 500 | 88 ± 7 | Inferred from[8] | ||

| 1000 | 75 ± 10 | Inferred from[8] | ||

| RAW 264.7 Macrophages | LDH | 100 | 5 ± 2 (relative to control) | Inferred from[4] |

| 500 | 12 ± 4 (relative to control) | Inferred from[4] | ||

| 1000 | 25 ± 6 (relative to control) | Inferred from[4] |

Experimental Protocols

Standardized protocols are crucial for the accurate assessment of biocompatibility and cytotoxicity. The following are detailed methodologies for key in vitro assays relevant to this compound hydrogels.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Sample Preparation: Prepare this compound hydrogel extracts by incubating the sterilized hydrogel in a cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C, according to ISO 10993-12 standards.

-

Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Exposure: Remove the culture medium and replace it with the prepared hydrogel extracts (or dilutions thereof). Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).

-

Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the negative control.

LDH Assay for Cytotoxicity

The LDH assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

-

Sample Preparation and Cell Seeding: Follow steps 1 and 2 of the MTT assay protocol.

-

Exposure and Incubation: Follow steps 3 and 4 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Calculation: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Sample Preparation and Cell Seeding: Prepare hydrogel extracts and seed cells in a 6-well plate at a density of 1 x 10⁵ cells/well.

-

Exposure and Incubation: Expose cells to the extracts for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key cellular signaling pathways and experimental workflows relevant to the assessment of this compound.

Conclusion

This compound holds considerable promise for a variety of biomedical applications due to its tunable properties and the generally favorable biocompatibility of its PEG component. However, a thorough assessment of its biocompatibility and cytotoxicity is paramount for its safe and effective clinical translation. This technical guide provides a framework for such an assessment, drawing upon existing knowledge of similar materials. The primary concerns regarding the biological safety of this compound are the potential for leachable methacrylate monomers to induce cytotoxicity via ROS-mediated apoptosis and the possibility of a foreign body response to the hydrogel. Future research should focus on generating specific biocompatibility and cytotoxicity data for this compound to validate these predictions and establish a comprehensive safety profile. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and developers working with this and other PEGylated methacrylate-based biomaterials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. The effects of substrate stiffness on the in vitro activation of macrophages and in vivo host response to poly(ethylene glycol)-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethylene glycol dimethacrylate and diethylene glycol dimethacrylate exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsapps.nist.gov [tsapps.nist.gov]

Solubility characteristics of Bis-methacrylate-PEG5 in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-methacrylate-PEG5 in aqueous and organic solvents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile PEG-based crosslinker.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative end-capped with two methacrylate (B99206) groups. The PEG5 designation indicates that there are five repeating ethylene (B1197577) glycol units in the polymer chain. This bifunctional molecule is commonly utilized in the synthesis of hydrogels and other crosslinked polymer networks for a variety of biomedical applications, including drug delivery, tissue engineering, and as a linker in Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility is critical for its effective application, from formulation and synthesis to predicting its in vivo behavior.

The solubility of this compound is governed by the interplay between its hydrophilic polyethylene glycol backbone and its more hydrophobic methacrylate end-groups. This amphiphilic nature dictates its interaction with different solvents.

Factors Influencing Solubility

The dissolution of a polymer like this compound is a complex process influenced by several factors. The general principle of "like dissolves like" is a useful starting point, where polymers tend to dissolve in solvents with similar polarity.

Key factors include:

-

Solvent Polarity: The ether linkages in the PEG backbone are polar and capable of forming hydrogen bonds with protic solvents like water and alcohols. The methacrylate groups are less polar. Therefore, the overall solubility will depend on the balance of these interactions.

-

Molecular Weight: Generally, the solubility of polymers decreases as their molecular weight increases. While this compound has a defined number of PEG units, this principle is important when comparing it to other PEG-methacrylates with longer or shorter PEG chains.

-

Temperature: The solubility of many polymers increases with temperature as the increased kinetic energy helps to overcome the intermolecular forces between polymer chains.

-

Polymer Architecture: The linear structure of this compound influences how solvent molecules can interact with the polymer chain.

-

Presence of Salts: In aqueous solutions, the presence of salts can affect solubility through "salting-in" or "salting-out" effects, which alter the structure of water and its ability to solvate the polymer.

Solubility Profile

Data Presentation

| Solvent Type | Solvent Examples | Expected Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble to Moderately Soluble | The hydrophilic PEG backbone allows for hydrogen bonding with water molecules. Solubility may decrease at higher concentrations. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | These solvents can engage in hydrogen bonding with the PEG chain, and their alkyl groups can interact with the methacrylate ends. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile | Soluble | These solvents have polar groups that can interact favorably with the polar ether linkages of the PEG backbone.[1] |

| Nonpolar / Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The methacrylate groups and the carbon backbone of the PEG chain have some nonpolar character, allowing for dissolution in these solvents.[1] |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant interaction with nonpolar solvents. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on standard practices for polymer solubility testing.

Visual Assessment Method (Qualitative to Semi-Quantitative)

This is a straightforward method to quickly assess solubility and estimate an approximate solubility range.

Objective: To determine if the polymer is soluble, sparingly soluble, or insoluble in a given solvent and to estimate the saturation point.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, DCM, etc.)

-

Small glass vials (e.g., 2-5 mL) with caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Solvent Addition: Add a small, measured volume of the test solvent (e.g., 1 mL) to the vial.

-

Mixing: Cap the vial and agitate vigorously using a vortex mixer for 1-2 minutes. For more viscous solutions, a magnetic stirrer can be used for a longer period (e.g., 30-60 minutes).

-

Observation: After mixing, allow the vial to stand for a few minutes and visually inspect the solution.

-

Soluble: The solution is clear and free of any visible particles.

-

Partially Soluble/Sparingly Soluble: The solution is cloudy, or there are undissolved particles at the bottom.

-

Insoluble: The polymer does not appear to dissolve at all.

-

-

Titration for Semi-Quantitative Analysis: If the polymer dissolves completely, add small, pre-weighed increments of the polymer to the solution, mixing thoroughly after each addition until saturation is reached (i.e., solid particles remain undissolved). Record the total mass of polymer dissolved in the known volume of solvent to calculate the approximate solubility (e.g., in mg/mL).

Gravimetric Method (Quantitative)

This method provides a more accurate, quantitative measure of solubility.

Objective: To precisely determine the solubility of this compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Polymer:

-

Allow the solution to stand at the same temperature to let undissolved polymer settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase).

-

To ensure all undissolved solids are removed, centrifuge the supernatant and/or filter it using a syringe filter that is compatible with the solvent.

-

-

Solvent Evaporation:

-

Transfer a precise volume of the clear, saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the polymer.

-

-

Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried polymer residue.

-

Calculation: The solubility is calculated using the following formula:

-

Solubility (mg/mL) = (Mass of dried polymer residue (mg)) / (Volume of the saturated solution taken (mL))

-

Conclusion

This compound exhibits a versatile solubility profile, being generally soluble in water and a wide range of polar organic solvents, which is advantageous for its application in various fields, particularly in the life sciences. Its amphiphilic character, stemming from the hydrophilic PEG backbone and the more hydrophobic methacrylate end-groups, is the primary determinant of its solubility behavior. While precise quantitative solubility data is not widely published, the provided qualitative profile and experimental protocols offer a strong foundation for researchers and developers to effectively utilize this polymer in their work. For critical applications, it is recommended to determine the solubility experimentally under the specific conditions of use.

References

A Technical Guide to Research-Grade Bis-methacrylate-PEG5: From Procurement to Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing research-grade Bis-methacrylate-PEG5. From navigating commercial suppliers and pricing to detailed experimental protocols, this document provides the essential information for integrating this versatile molecule into your research, particularly in the burgeoning field of targeted protein degradation.

Commercial Suppliers and Pricing

This compound is available from a number of commercial suppliers, primarily marketed as a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Pricing can vary based on purity, quantity, and the supplier. Below is a summary of commercially available options. Researchers are advised to request quotes for larger quantities as pricing may differ significantly from the listed catalog prices.

| Supplier | Product Name | CAS Number | Available Quantities | Price (USD) | Notes |

| MedChemExpress | This compound | 13497-24-0 | 10 mg | $139 | PROTAC linker.[1][2] |

| TargetMol | This compound | 13497-24-0 | Inquire | Inquire | PROTAC linker.[3] |

| Ambeed | This compound | 13497-24-0 | Inquire | Inquire | Building block for chemical synthesis.[4] |

| Genprice | This compound | 13497-24-0 | Inquire | Ask | For research use only.[5] |

| BroadPharm | PEG Linkers | Various | Various | Inquire | Specializes in PEG linkers for PROTACs and ADCs.[6] |

| Precise PEG | PEG-based Linkers | Various | Various | Inquire | Offers a variety of PEG linkers for PROTAC development.[7] |

Core Applications: PROTACs and Hydrogels

This compound is a bifunctional molecule with two primary areas of application in research and drug development: as a flexible linker in PROTACs and as a crosslinker in the formation of hydrogels.

PROTAC Linker

The most prominent application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[8][9][10]

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8][10] The PEG5 chain in this compound provides a flexible and hydrophilic spacer, which can be crucial for optimizing the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase, a critical step for efficient ubiquitination and subsequent degradation of the POI.[6][11] The methacrylate (B99206) groups can be functionalized to attach the respective ligands.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, hijacking the ubiquitin-proteasome system to achieve targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | Ambeed.com [ambeed.com]

- 5. genprice.com [genprice.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

Comprehensive literature review of Bis-methacrylate-PEG5 in scientific research

An In-Depth Technical Guide to Bis-methacrylate-PEG Compounds in Scientific Research

Introduction

Poly(ethylene glycol) (PEG) based hydrogels are a cornerstone of biomedical research, valued for their biocompatibility, tunable properties, and ability to mimic the native extracellular matrix. Within this class of materials, bis-methacrylate functionalized PEG serves as a critical building block for creating crosslinked hydrogel networks. This guide provides a comprehensive overview of bis-methacrylate-PEG compounds, with a focus on their synthesis, properties, and applications in drug delivery and tissue engineering. While this document centers on the principles of bis-methacrylate-PEG, it is important to note that the specific number of PEG repeat units can vary, influencing the final properties of the hydrogel.

Synthesis of Bis-methacrylate-PEG

Bis-methacrylate-PEG is typically synthesized by functionalizing the terminal hydroxyl groups of a PEG molecule with methacrylate (B99206) groups. A common method involves the reaction of PEG with methacrylic anhydride (B1165640) in the presence of a base catalyst.[1][2][3][4] An alternative, often faster, approach is microwave-assisted synthesis, which can be performed without a solvent.[1][3]

General Experimental Protocol for Synthesis:

-

Materials: Poly(ethylene glycol) of the desired molecular weight, methacrylic anhydride, dichloromethane (B109758) (DCM), triethylamine (B128534) (TEA), and activated molecular sieves.

-

Procedure:

-

Dissolve PEG in anhydrous DCM in a round-bottom flask.

-

Add freshly activated molecular sieves to ensure anhydrous conditions.

-

Add triethylamine to the solution as a catalyst.

-

Slowly add methacrylic anhydride to the reaction mixture.

-

Allow the reaction to proceed at room temperature for a set time (e.g., 4 days) with constant stirring.[3]

-

After the reaction is complete, filter the solution to remove the molecular sieves.

-

Precipitate the product by adding the solution to cold diethyl ether.

-

Collect the precipitate by filtration and dry it under a vacuum.

-

-

Characterization: The final product is typically characterized using techniques such as 1H NMR and MALDI-TOF mass spectrometry to confirm the addition of the methacrylate groups and determine the purity and molecular weight distribution.[1][3][4]

Hydrogel Formation via Photopolymerization

Bis-methacrylate-PEG hydrogels are commonly formed through photopolymerization. This process involves exposing a solution of the bis-methacrylate-PEG macromer and a photoinitiator to ultraviolet (UV) light. The UV light initiates the generation of free radicals from the photoinitiator, which then trigger the crosslinking of the methacrylate groups, forming a three-dimensional hydrogel network.[5][6][7][8][9][10]

General Experimental Protocol for Photopolymerization:

-

Materials: Bis-methacrylate-PEG, a photoinitiator (e.g., Irgacure 2959, 2-dimethoxy-2-phenylacetophenone), and a solvent (e.g., phosphate-buffered saline (PBS) or cell culture medium).

-

Procedure:

-

Prepare a solution of the bis-methacrylate-PEG in the chosen solvent at the desired concentration (e.g., 10-20% w/v).[3][5]

-

Add the photoinitiator to the solution at a specific concentration (e.g., 0.05-1% w/v) and dissolve it completely.[5][8]

-

Pipette the solution into a mold of the desired shape.

-

Expose the solution to a UV light source (e.g., 365 nm) for a defined period to initiate crosslinking.[5][8]

-

After polymerization, wash the resulting hydrogel with PBS to remove any unreacted components.

-

Properties and Characterization of Bis-methacrylate-PEG Hydrogels

The physicochemical properties of bis-methacrylate-PEG hydrogels are critical for their performance in various applications and can be tailored by adjusting parameters such as the molecular weight of the PEG, the concentration of the polymer, and the crosslinking density.

Quantitative Data on PEG Dimethacrylate (PEGDM) Hydrogels

| Property | Molecular Weight ( g/mol ) | Concentration (% w/v) | Value | Measurement Technique |

| Mechanical Properties | ||||

| Compressive Modulus | 700 | 20 | Varies with photoinitiator | Uniaxial Compression |

| Young's Modulus | Not Specified | Not Specified | 0.9 - 9.17 MPa | Uniaxial Compression[11] |

| Shear Storage Modulus (G') | 550 - 750 | Not Specified | Increases with MW | Rheology[6][12] |

| Swelling Properties | ||||

| Swelling Ratio | 360/550 vs 526/1000 | Not Specified | Higher for high MW (300%) | Gravimetric Analysis[13][14] |

| Biocompatibility | ||||

| Cell Viability | 550, 750 | Not Specified | ~80% after 24h | MC3T3-E1 Cell Culture[12][15] |

| Cell Viability | 1000 - 8000 | 10-20 | Viable after 2 weeks | Bovine Chondrocyte Culture[1][3] |

Note: The properties of "Bis-methacrylate-PEG5" would correspond to a very low molecular weight PEGDM. The data presented is for a range of low to higher molecular weight PEGDM to illustrate general trends.

Experimental Protocols for Characterization

-

Mechanical Testing (Uniaxial Compression): Hydrogel samples are equilibrated in PBS and compressed at a constant rate using a mechanical tester. Stress-strain curves are generated to calculate the compressive modulus and Young's modulus.[11]

-

Rheological Analysis: The viscoelastic properties of the hydrogels, such as the storage (G') and loss (G'') moduli, are measured using a rheometer. These tests are often performed during photopolymerization to monitor the crosslinking process.[4][6][12]

-

Swelling Studies: Pre-weighed, dry hydrogels are immersed in a buffer solution (e.g., PBS) at a specific pH and temperature. At various time points, the hydrogels are removed, blotted to remove excess surface water, and weighed. The swelling ratio is calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.[13][14]

-

Biocompatibility Assessment (Cell Viability): Cells are encapsulated within the hydrogel during polymerization or seeded on top of the hydrogel. Cell viability is assessed at different time points using assays such as the Live/Dead assay or MTT assay.[1][12]

Applications in Scientific Research

Bis-methacrylate-PEG hydrogels are extensively used in drug delivery and tissue engineering due to their tunable properties and biocompatibility.

Drug Delivery

These hydrogels can serve as depots for the controlled release of therapeutic agents.[13][14][16][17][18] The release of a drug from the hydrogel is governed by factors such as the hydrogel's mesh size, its degradation rate, and the physicochemical properties of the drug.[16]

Tissue Engineering

In tissue engineering, bis-methacrylate-PEG hydrogels function as scaffolds that provide structural support for cell growth and tissue regeneration.[19][20][21][22][23][24][25] The mechanical properties of the scaffold can be tuned to match those of the target tissue. While inherently bioinert, these hydrogels can be modified with cell-adhesive ligands (e.g., RGD peptides) to promote cell attachment and function.[22][24][25]

Conclusion